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Compound of Interest

Compound Name: Fmoc-Gly-NH-CH2-O-CH2COOH

Cat. No.: B8092118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Nα-

Fmoc-glycine (Fmoc-Gly-OH) and its derivatives, which are fundamental building blocks in

solid-phase peptide synthesis (SPPS). The purity of these Fmoc-amino acids is critical for the

successful synthesis of high-quality peptides for research, therapeutic, and diagnostic

applications.[1] This document details established protocols, presents quantitative data for

comparison, and offers visual workflows to aid in the practical application of these methods.

Core Synthesis of Fmoc-Gly-OH
The most prevalent method for the synthesis of Fmoc-Gly-OH is the Schotten-Baumann

reaction, which involves the N-acylation of glycine.[2] This is typically achieved using one of

two primary Fmoc-donating reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-

fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2] Both methods are conducted under

alkaline conditions to facilitate the deprotonation of glycine's amino group, thereby enhancing

its nucleophilicity for attack on the electrophilic carbonyl carbon of the Fmoc reagent.[2]

Synthesis Pathway Overview
The logical flow for the synthesis of Fmoc-Gly-OH, regardless of the specific Fmoc reagent,

follows a general sequence of reaction, work-up, and purification.
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Caption: Logical Flow of Fmoc-Gly-OH Synthesis.

Quantitative Data Summary
The choice of synthetic route and purification method can impact the overall yield and purity of

the final Fmoc-Gly-OH product. The following tables summarize key physicochemical

properties and reported yields for Fmoc-glycine and a dipeptide derivative.

Table 1: Physicochemical Properties of Fmoc-Gly-OH

Property Value

Chemical Name N-(9-Fluorenylmethoxycarbonyl)glycine

Synonyms Fmoc-glycine, Fmoc-Gly-OH

CAS Number 29022-11-5

Molecular Formula C₁₇H₁₅NO₄

Molecular Weight 297.31 g/mol

Appearance White to off-white crystalline powder

Melting Point 174-175 °C

Purity (HPLC) ≥99.0%

Data sourced from BenchChem.[1]

Table 2: Solubility of Fmoc-Gly-OH
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Solvent Solubility

Dimethylformamide (DMF) Clearly soluble (25 mmole in 50 ml)

Dimethyl Sulfoxide (DMSO) ≥29.7 mg/mL

Data sourced from BenchChem.[1]

Table 3: Reported Yields for Fmoc-Protected Glycine Derivatives

Product Synthesis Method Reported Yield

Fmoc-Gly-Gly-OH
Fmoc-ONSu with Gly-Gly in

10% Na₂CO₃
91%

Fmoc-Gly-Gly-OH
Fmoc-ONSu with Gly-Gly in

10% Na₂CO₃
93%

Data sourced from Google

Patents.[3]

Experimental Protocols
The following are detailed protocols for the synthesis of Fmoc-Gly-OH using both Fmoc-Cl and

Fmoc-OSu, as well as the synthesis of a dipeptide derivative.

Protocol 1: Synthesis of Fmoc-Gly-OH via Fmoc-Cl
This method is a widely used approach for the Fmoc protection of amino acids.[2]

Materials:

Glycine

10% Sodium Carbonate (Na₂CO₃) solution

Acetone or Dioxane

9-fluorenylmethyl chloroformate (Fmoc-Cl)
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Diethyl ether

Concentrated Hydrochloric Acid (HCl)

Ethyl acetate

Anhydrous magnesium sulfate

Petroleum ether

Procedure:

Dissolve 3.0 g of glycine in 115 ml of 10% Na₂CO₃ solution and cool the mixture to between

-4 and 0°C in an ice bath.[4]

In a separate flask, dissolve 11.2 g of Fmoc-Cl in 35.0 ml of acetone.[4]

Add the Fmoc-Cl solution dropwise to the cold glycine solution.[4]

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes,

followed by stirring at room temperature for 2 hours.[4]

Monitor the reaction progress using thin-layer chromatography (TLC). The developing agent

can be a mixture of ethanol and chloroform (1:3 v/v).[4]

Once the reaction is complete, pour the mixture into 400 ml of water and extract twice with

diethyl ether to remove impurities.[4]

Cool the aqueous layer and acidify to a pH of approximately 2 with concentrated HCl, which

will cause a large amount of white solid to precipitate.[4]

Extract the product three times with 50 ml portions of ethyl acetate.[4]

Dry the combined organic extracts over anhydrous magnesium sulfate.[4]

Remove the solvent by reduced pressure distillation and precipitate the final product with

petroleum ether to yield Fmoc-Gly-OH.[4]
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Protocol 2: Synthesis of Fmoc-Gly-OH via Fmoc-OSu
The use of Fmoc-OSu is often preferred as it can be easier to control the reaction conditions

and may result in fewer side reactions compared to Fmoc-Cl.[4]

Materials:

Glycine

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Dimethylformamide (DMF)

Sodium Bicarbonate (NaHCO₃)

Procedure:

Add 6-6.5 mmol of glycine and 6.3-6.5 mmol of Fmoc-OSu to 20-30 mL of DMF.[4]

Stir the reaction mixture. The reaction progress can be monitored by TLC.

Upon completion of the reaction, add NaHCO₃ to the mixture.[4]

Remove the solvent and any remaining amine compounds.[4]

Dry the resulting product in a vacuum oven at 50°C overnight to obtain Fmoc-Gly-OH.[4]

Protocol 3: Synthesis of Fmoc-Gly-Gly-OH
This protocol details the synthesis of the Fmoc-protected dipeptide of glycine.

Materials:

Glycylglycine (Gly-Gly)

10% Sodium Carbonate (Na₂CO₃) solution

Acetone
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N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-ONSu/Fmoc-OSu)

Toluene

Concentrated Hydrochloric Acid (HCl)

Ethyl acetate

Procedure:

Dissolve 6.1 g (0.050 mole) of glycylglycine in 63 mL of a 10% sodium carbonate solution,

stirring until fully dissolved.[3]

While maintaining the temperature at 20°C, slowly add a solution of 16.8 g (0.05 mole) of

Fmoc-ONSu dissolved in 60 mL of acetone over a period of 30 minutes.[3]

After the addition is complete, continue to stir the reaction mixture at 30°C for 2 hours.[3]

Dilute the reaction mixture with approximately 50 mL of water.[3]

Extract the aqueous solution with 80 mL of toluene to remove organic impurities.[3]

Acidify the remaining aqueous layer to a pH of 2 with concentrated hydrochloric acid, which

will precipitate a white solid.[3]

Extract the product with 100 mL of ethyl acetate.[3]

Wash the organic phase, then concentrate it to remove the ethyl acetate, which will cause

the white solid product to separate out.[3]

Filter and dry the solid to obtain Fmoc-Gly-Gly-OH. Reported yields for this procedure are

between 91% and 93%.[3]

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-protected glycine derivatives are extensively used in SPPS. The general workflow

involves the iterative deprotection of the Fmoc group from the N-terminus of the growing
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peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

SPPS Workflow for Fmoc-Gly-OH Incorporation

Resin with N-terminal Fmoc
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(20% Piperidine in DMF)

Washing
(DMF)

Coupling
(Fmoc-Gly-OH, Coupling Reagents, DIPEA)
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(N-terminal Fmoc-Gly)
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Caption: General workflow for incorporating an Fmoc-Gly-OH residue in SPPS.

The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid to

be added to the peptide sequence.[1] The removal of the base-labile Fmoc group is a critical

step that exposes the N-terminal amine for the subsequent coupling reaction.[1] This is typically

achieved by treating the resin with a solution of piperidine in DMF.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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